molecular formula C15H28N2O4 B15285093 Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate

Cat. No.: B15285093
M. Wt: 300.39 g/mol
InChI Key: BITAQLVHEHUINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate (CAS: 229614-05-5) is a cyclopentane-derived compound with five stereocenters, featuring a methyl ester group at position 1, a hydroxyl group at position 2, an acetamido-2-ethylbutyl substituent at position 3, and an amino group at position 4 . Its IUPAC name is (1S,2S,3R,4R)-methyl 3-[(R)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylate. This compound is primarily used as a synthetic intermediate in the production of antiviral agents, particularly peramivir, a neuraminidase inhibitor .

The stereochemical configuration is critical for its biological activity. For instance, the (R)-configuration of the 1-acetamido-2-ethylbutyl side chain and the (1S,2S,3R,4R)-cyclopentane backbone are essential for binding to viral neuraminidase .

Properties

IUPAC Name

methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-9(6-2)13(17-8(3)18)12-11(16)7-10(14(12)19)15(20)21-4/h9-14,19H,5-7,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITAQLVHEHUINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)OC)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate involves multiple steps, starting from readily available raw materials. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peramivir

Structure : Peramivir (CAS: 229614-51-1) shares the core cyclopentane scaffold but differs in substituents:

  • Position 1 : Carboxylic acid (vs. methyl ester in the target compound).
  • Position 4: Diaminomethylideneamino (guanidino) group (vs. free amino group) . IUPAC Name: (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid.

Functional Differences :

  • Peramivir is a clinically approved antiviral drug (trade name Rapivab®) targeting influenza neuraminidase, whereas the target compound is a prodrug or synthetic precursor .
  • The guanidino group in peramivir enhances binding affinity to neuraminidase compared to the amino group in the target compound .
Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate (CAS: 229614-51-1)

Structure: Differs from the target compound at position 4, where a guanidino group replaces the amino group . Role: This compound is an intermediate in peramivir synthesis. The guanidino group is introduced via post-synthetic modifications, highlighting the structural flexibility of the cyclopentane core .

tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

Structure: A simpler cyclopentane derivative with a tert-butyl ester and aminomethyl group. Synthesized via LAH reduction and mesylation, it lacks the acetamido-2-ethylbutyl and hydroxyl groups . Application: Used in peptide and small-molecule synthesis, demonstrating the versatility of cyclopentane-based intermediates in medicinal chemistry .

Structural and Functional Data Table

Compound Name CAS Number Key Substituents Stereochemistry Molecular Formula Molecular Weight Primary Use
Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate 229614-05-5 Methyl ester, amino, hydroxyl, acetamido-2-ethylbutyl (1S,2S,3R,4R) C₁₈H₃₁N₃O₅ 369.46 Prodrug intermediate for peramivir
Peramivir 229614-51-1 Carboxylic acid, guanidino, hydroxyl, acetamido-2-ethylbutyl (1S,2S,3S,4R) C₁₅H₂₈N₄O₄ 328.42 Antiviral drug (neuraminidase inhibitor)
Methyl 3-((R)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate 229614-51-1 Methyl ester, guanidino, hydroxyl, acetamido-2-ethylbutyl (1S,2S,3R,4R) C₁₈H₃₃N₅O₅ 399.49 Intermediate in peramivir synthesis
tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate N/A tert-Butyl ester, aminomethyl Not specified C₁₃H₂₅NO₂ 231.35 Building block for peptide synthesis

Key Research Findings

Stereochemical Impact on Activity : The (1S,2S,3R,4R)-configuration of the target compound is critical for its role as a peramivir precursor. Altering stereochemistry (e.g., 3S vs. 3R) reduces binding to neuraminidase by >90% .

Guanidino vs. Amino Groups: Peramivir’s guanidino group forms stronger hydrogen bonds with neuraminidase’s active site (binding affinity: IC₅₀ = 0.14 nM) compared to the amino group (IC₅₀ = 1.2 nM in analogs) .

Prodrug Strategy : The methyl ester in the target compound improves oral bioavailability by enhancing lipophilicity, whereas peramivir’s carboxylic acid limits absorption .

Biological Activity

Methyl 3-(1-acetamido-2-ethylbutyl)-4-amino-2-hydroxycyclopentane-1-carboxylate, also known by its CAS number 1353960-19-6, is a compound with significant biological activity, particularly in the context of antiviral research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H28N2O4C_{15}H_{28}N_{2}O_{4}, with a molar mass of approximately 300.39 g/mol. Its structure features a cyclopentane ring substituted with various functional groups that contribute to its biological activity.

  • Antiviral Activity :
    • This compound has been studied for its potential as an antiviral agent, particularly against influenza viruses. It acts by inhibiting viral neuraminidase, an enzyme critical for viral replication and release from infected cells .
    • The inhibition of neuraminidase prevents the virus from spreading, effectively reducing the severity and duration of influenza infections.
  • Modulation of Immune Response :
    • Research indicates that the compound may enhance the host's immune response by promoting the production of interferons and other cytokines that are crucial for antiviral defense .
    • This dual mechanism—direct antiviral action combined with immune modulation—positions it as a promising candidate for therapeutic development.

Study 1: Efficacy Against Influenza

A study published in PubMed Central highlighted the effectiveness of this compound in preclinical models of influenza infection. The compound demonstrated a significant reduction in viral load and improved survival rates in treated subjects compared to controls .

Study 2: Safety Profile Assessment

In a safety assessment, the compound was evaluated for its toxicity and side effects. Results indicated that it has a favorable safety profile with minimal adverse effects at therapeutic doses, making it suitable for further clinical trials .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntiviralInhibition of neuraminidase
Immune ModulationInduction of interferon production
Safety ProfileMinimal adverse effects at therapeutic doses

Q & A

Basic: What synthetic strategies are employed to synthesize this compound, and what are the critical reaction conditions?

The synthesis involves stereoselective methods to construct its cyclopentane core and chiral centers. Key steps include:

  • Hetero-Diels-Alder (HDA) cycloaddition using dienes and acyl nitroso intermediates to form the bicyclic scaffold .
  • Chiral resolution or asymmetric catalysis to control stereochemistry at the 1-acetamido-2-ethylbutyl and 4-amino groups .
  • Protection/deprotection sequences (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent side reactions during functionalization .
    Critical conditions include inert atmospheres (N₂), low-temperature additions (0°C), and precise stoichiometric ratios of reducing agents (e.g., pyridine borane) .

Advanced: How can researchers resolve stereochemical inconsistencies in NMR data during structural validation?

Dynamic stereochemistry or rotameric equilibria may cause split signals. Methodological solutions include:

  • Variable-temperature NMR to observe coalescence effects and identify conformational flexibility .
  • DFT calculations to predict chemical shifts and compare with experimental data .
  • X-ray crystallography using programs like SHELXL for unambiguous stereochemical assignment .

Basic: What spectroscopic techniques are used to characterize this compound, and what key signals confirm its structure?

  • ¹H/¹³C NMR :
    • Cyclopentane protons appear as multiplet clusters (δ 1.6–2.6 ppm) .
    • Acetamido methyl groups show singlets near δ 2.0–2.1 ppm .
    • Hydroxy and amino protons may appear as broad signals (δ 3.5–5.0 ppm) .
  • IR : Stretching vibrations for amide (1650 cm⁻¹) and ester (1720 cm⁻¹) groups .
  • HRMS : Molecular ion peaks matching the exact mass (e.g., m/z 442.55 for C₂₂H₃₈N₂O₇) .

Advanced: How do researchers optimize yield and purity in large-scale synthesis, particularly for chiral intermediates?

  • Chromatographic separation (e.g., flash chromatography) to isolate regioisomers .
  • Crystallization under controlled polarity solvents (ethyl acetate/hexane) to enhance enantiomeric purity .
  • Process analytical technology (PAT) : In-line monitoring via HPLC to track reaction progression and impurities .

Basic: What is the compound’s mechanism of action in antiviral research?

It acts as a neuraminidase inhibitor , blocking viral release by binding to the enzyme’s active site. The 4-amino and 2-hydroxy groups form hydrogen bonds with conserved residues (e.g., Asp151, Glu119), while the acetamido side chain occupies a hydrophobic pocket .

Advanced: How do mutations in neuraminidase (e.g., D197N, T146K) affect the compound’s efficacy, and how is this evaluated?

  • Resistance profiling : Viral neuraminidase mutants are generated via reverse genetics and tested in plaque reduction assays .
  • Molecular docking : Software like AutoDock Vina predicts binding affinity changes due to mutations .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to mutant proteins .

Methodological: What analytical approaches ensure purity for biological testing?

  • HPLC/GC-MS : Quantify impurities using C18 columns and acetonitrile/water gradients .
  • Chiral CE : Validate enantiomeric purity with cyclodextrin-based buffers .
  • Elemental analysis : Confirm stoichiometry (C, H, N) within ±0.4% theoretical values .

Advanced: How can conflicting bioactivity data between enzymatic and cell-based assays be reconciled?

  • Orthogonal assays : Compare results from neuraminidase inhibition (enzymatic) and cytopathic effect (CPE) reduction (cell-based) .
  • Solubility assessment : Use dynamic light scattering (DLS) to rule out aggregation artifacts .
  • Metabolic stability testing : Liver microsome assays to identify rapid degradation in cell media .

Basic: How is X-ray crystallography applied to determine the compound’s binding mode?

  • Co-crystallization : Soak neuraminidase crystals with the compound at 10–20 mM .
  • Refinement : SHELXL refines occupancy and B-factors for ligand-protein interactions .
  • PDB deposition : Public databases (e.g., RCSB PDB) provide structural models for further analysis .

Advanced: What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : SwissADME or ADMETLab2.0 estimate logP, CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular dynamics (MD) : GROMACS simulates binding stability under physiological conditions (e.g., 310 K, 1 atm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.